2,6-Dimethyl-3,7-octadien-2-ol
Overview
Description
2,6-Dimethyl-3,7-octadien-2-ol, also known as nerol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils such as neroli, lemongrass, and hops. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Mechanism of Action
Target of Action
It has been found to exhibit antifungal activity against aspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.
Mode of Action
Given its antifungal activity , it may disrupt the integrity of the fungal cell membrane or inhibit key metabolic pathways, leading to cell death
Biochemical Pathways
Its antifungal activity suggests that it may interfere with pathways crucial for fungal growth and reproduction . More detailed studies are required to identify the exact biochemical pathways involved.
Result of Action
Its antifungal activity against aspergillus flavus suggests that it may cause cell death in this organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3,7-octadien-2-ol can be synthesized through several methods. One common method involves the hydrolysis of geranyl acetate, which is derived from geraniol. The reaction typically uses an acid catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the hydrogenation of citral, a key component of lemongrass oil. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,7-octadien-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form citral or geranial.
Reduction: It can be reduced to form citronellol.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Acidic or basic catalysts are often employed depending on the desired product.
Major Products Formed
Oxidation: Citral, geranial.
Reduction: Citronellol.
Substitution: Various esters and ethers.
Scientific Research Applications
2,6-Dimethyl-3,7-octadien-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other terpenoids and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
Geraniol: Similar structure but differs in the position of the double bonds.
Citronellol: A hydrogenated form of 2,6-Dimethyl-3,7-octadien-2-ol.
Linalool: Another monoterpenoid alcohol with a different structure but similar applications.
Uniqueness
This compound is unique due to its specific double bond configuration and its widespread occurrence in essential oils. Its pleasant aroma and versatile chemical reactivity make it a valuable compound in various industries .
Properties
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-dien-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8-9,11H,1,7H2,2-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUNGXVJBANUDH-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C(C)(C)O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51117-35-2 | |
Record name | 2,6-Dimethyl-3,7-octadien-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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